molecular formula C14H11BrO2 B1269425 4-[(2-Bromobenzyl)oxy]benzaldehyde CAS No. 632300-46-0

4-[(2-Bromobenzyl)oxy]benzaldehyde

Cat. No.: B1269425
CAS No.: 632300-46-0
M. Wt: 291.14 g/mol
InChI Key: LNIYYHBOWYPIAC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(2-Bromobenzyl)oxy]benzaldehyde typically involves the reaction of 2-bromobenzyl alcohol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

4-[(2-Bromobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2-Bromobenzyl)oxy]benzaldehyde is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[(2-Bromobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. In proteomics research, it can bind to proteins, facilitating their identification and characterization. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

4-[(2-Bromobenzyl)oxy]benzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-[(2-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIYYHBOWYPIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351909
Record name 4-[(2-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632300-46-0
Record name 4-[(2-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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